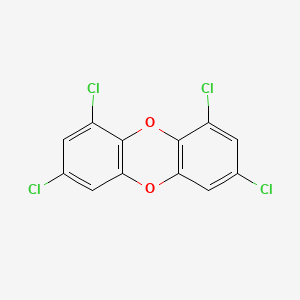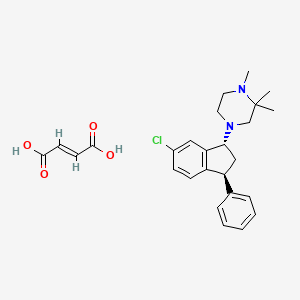
チロシン二ナトリウム二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine disodium dihydrate is an organic compound that is widely used in scientific research, laboratory experiments, and biochemical applications. It is a white, crystalline powder that is soluble in water and alcohol. Tyrosine disodium dihydrate is also known as L-tyrosine, which is an amino acid that is found in many proteins. Tyrosine disodium dihydrate is a key component in a variety of biochemical processes and plays an important role in the synthesis of proteins, enzymes, and hormones.
科学的研究の応用
細胞培養培地成分
チロシン二ナトリウム二水和物は、治療用組換えタンパク質やモノクローナル抗体の商業的バイオ製造のための細胞培養培地成分として使用されます {svg_1} {svg_2}. 細胞の増殖と生存に重要なアミノ酸として認識されています {svg_3}.
タンパク質生合成
チロシン二ナトリウム二水和物の基となる分子であるL-チロシンは、タンパク質生合成で使用される20個のアミノ酸の1つです {svg_4}. タンパク質内の他のアミノ酸残基との相互作用を通じてタンパク質の3次元構造を形成するのに役立ちます {svg_5}.
分子認識
L-チロシンの物理化学的特性により、分子認識を仲介するのに最も効果的な残基となっています {svg_6}. チロシン残基は、タンパク質表面、結合界面、またはタンパク質内に埋もれている場所に配置できます {svg_7}.
細胞シグナル伝達
チロシンはリン酸化されてホスホチロシンに変換できます。 このリン酸化は、細胞シグナル伝達、細胞遊走分化、細胞周期、遺伝子調節、神経伝達の重要なステップです {svg_8}.
神経伝達物質生合成
L-チロシンは、ドーパミン、ノルエピネフリン、エピネフリンなどのいくつかの神経伝達物質の生合成の前駆体として機能します {svg_9}.
メラニン生成
L-チロシンは、メラニン産生のプロセスであるメラニン生成の最初の基質でもあります {svg_10}.
コエンザイムQ10生合成
L-チロシンは、細胞の適切な機能に不可欠な化合物であるコエンザイムQ10の生合成において重要な役割を果たします {svg_11}.
作用機序
- Primary Targets : Tyrosine is incorporated into proteins as directed by the genetic code. Its hydroxy group allows it to participate in various reactions, including phosphorylation and dephosphorylation, which are essential for cell signaling .
- Phosphorylation : Tyrosine residues in proteins can be phosphorylated by protein kinases. This post-translational modification is a key step in cell signaling transduction, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Tyrosine disodium dihydrate plays a significant role in biochemical reactions. It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . The phenolic ring of tyrosine is partly hydrophobic and polar, giving Tyrosine disodium dihydrate both hydrophobic and hydrophilic qualities .
Cellular Effects
Tyrosine disodium dihydrate influences cell function by mediating molecular recognition. Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .
Molecular Mechanism
Tyrosine disodium dihydrate can dramatically alter the structure of a protein. Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .
Temporal Effects in Laboratory Settings
To prepare a stock solution, Tyrosine disodium dihydrate is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility .
Metabolic Pathways
Tyrosine disodium dihydrate is involved in several metabolic pathways. In mammals, L-tyrosine is converted from L-phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tyrosine disodium dihydrate involves the reaction of Tyrosine with Sodium Hydroxide and Sodium Carbonate in water followed by crystallization to obtain the final product.", "Starting Materials": [ "Tyrosine", "Sodium Hydroxide", "Sodium Carbonate", "Water" ], "Reaction": [ "Dissolve Tyrosine in water", "Add Sodium Hydroxide and Sodium Carbonate to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the solution to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporation", "Crystallize the product by cooling the solution to 0-5°C", "Filter the crystals and wash with cold water", "Dry the crystals to obtain Tyrosine disodium dihydrate" ] } | |
CAS番号 |
122666-87-9 |
分子式 |
C9H15NNa2O5 |
分子量 |
263.20 g/mol |
IUPAC名 |
disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2 |
InChIキー |
FBKIASNRVHFWNA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+] |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na] |
製品の起源 |
United States |
Q & A
- How L-tyrosine disodium dihydrate interacts with cancer cells: It only mentions that the solution containing it can kill cancer cells. [] The mechanism of action is not discussed.
ANone: The research abstract states that L-tyrosine disodium dihydrate is one of the components used in the aqueous solution, but its specific role in killing cancer cells is not explained. [] Further research is needed to understand how L-tyrosine disodium dihydrate contributes to the anti-tumor activity of the solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)





![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)
![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)